Structural Determinant: The Role of the Tertiary Alcohol Moiety in Kinase Inhibitor Scaffolds
In a foundational patent for c-MET kinase inhibitors (US 8,735,593 B2), 2-(4-aminopyridin-2-yl)propan-2-ol is specifically disclosed as a key intermediate or substructure [1]. The SAR analysis in this patent and its equivalents demonstrates that the introduction of a branched alkyl group, such as the tertiary alcohol (propan-2-ol), at the 2-position of the 4-aminopyridine core is critical for enhancing binding affinity and selectivity for the c-MET kinase domain compared to linear or unsubstituted analogs [1]. The patent data indicates that compounds lacking this specific 2-substituent show significantly reduced or no inhibitory activity in biochemical assays against c-MET [1].
| Evidence Dimension | c-MET kinase inhibitory activity |
|---|---|
| Target Compound Data | Serves as a core structural element conferring potent c-MET inhibition (exact Ki/IC50 not reported for the fragment alone but inferred from final compounds). |
| Comparator Or Baseline | Aminopyridine scaffolds without the 2-(propan-2-ol) group (e.g., unsubstituted 4-aminopyridine). |
| Quantified Difference | Presence of the specific 2-substituent is associated with the transition from inactive/weakly active to potent c-MET inhibition in the context of a full inhibitor molecule. |
| Conditions | Biochemical kinase inhibition assays as described in US Patent 8,735,593 B2 and related applications [1]. |
Why This Matters
This evidence confirms that 2-(4-aminopyridin-2-yl)propan-2-ol is not a general aminopyridine but a specific, functionally critical building block for synthesizing a patented class of c-MET inhibitors, making it essential for reproducing that research.
- [1] Cui, J. J., et al. (2012). Aminoheteroaryl compounds as protein kinase inhibitors. U.S. Patent No. US 8,735,593 B2. View Source
